Boc-L-Ala-OH-d3

Description

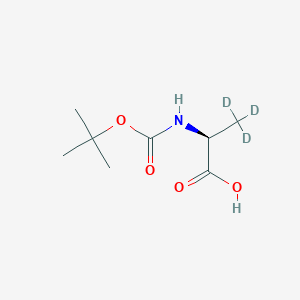

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3,3,3-trideuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVHJQCGUWFKTSE-MQBGRFPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60435273 | |

| Record name | Boc-Ala-OH-3,3,3-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161602-47-7 | |

| Record name | Boc-Ala-OH-3,3,3-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(tert-Butoxycarbonyl)-L-alanine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(tert-Butoxycarbonyl)-L-alanine-d3, a deuterated analogue of the widely used protected amino acid, Boc-L-alanine. This document details its chemical structure, physical and chemical properties, a detailed synthesis protocol, and its applications in research and drug development.

Chemical Structure and Properties

N-(tert-Butoxycarbonyl)-L-alanine-d3, also known as Boc-L-Ala-OH-3,3,3-d3, is an isotopically labeled form of N-(tert-Butoxycarbonyl)-L-alanine where the three hydrogen atoms of the methyl group are replaced with deuterium (B1214612) atoms. This isotopic substitution is key to its applications in metabolic studies and as an internal standard in mass spectrometry-based proteomics.

Chemical Structure:

Physicochemical Properties:

A summary of the key quantitative data for N-(tert-Butoxycarbonyl)-L-alanine-d3 is presented in Table 1, with a comparison to its non-deuterated counterpart.

| Property | N-(tert-Butoxycarbonyl)-L-alanine-d3 | N-(tert-Butoxycarbonyl)-L-alanine |

| Synonyms | Boc-L-Ala-OH-3,3,3-d3, L-Alanine-N-t-Boc (3,3,3-D3) | Boc-L-Ala-OH, N-Boc-L-alanine |

| CAS Number | 161602-47-7 | 15761-38-3 |

| Molecular Formula | C8H12D3NO4 | C8H15NO4 |

| Molecular Weight | 192.23 g/mol | 189.21 g/mol |

| Appearance | White to off-white powder | White to off-white crystalline powder |

| Melting Point | 79-83 °C | 79-83 °C[1] |

| Optical Activity | [α]20/D −23°, c = 2 in acetic acid | [α]20/D -24.0 to -27.0°, c=2 in acetic acid |

| Isotopic Purity | ≥ 99 atom % D | Not Applicable |

| Solubility | Soluble in methanol, DMSO | Soluble in methanol, DMSO |

Experimental Protocols

The synthesis of N-(tert-Butoxycarbonyl)-L-alanine-d3 is a two-step process. First, the deuterated amino acid L-alanine-3,3,3-d3 is synthesized. This is followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.

Synthesis of L-alanine-3,3,3-d3

A common method for the synthesis of deuterated L-alanine is the reductive amination of a deuterated pyruvate (B1213749) precursor.

Materials:

-

Sodium pyruvate-d3

-

Ammonium (B1175870) chloride (NH4Cl)

-

L-alanine dehydrogenase (or a whole-cell biocatalyst expressing the enzyme)

-

Nicotinamide adenine (B156593) dinucleotide (NADH)

-

Phosphate (B84403) buffer (pH ~7.5)

-

Diethyl ether

-

Ethanol

Procedure:

-

In a reaction vessel, dissolve sodium pyruvate-d3 and a molar excess of ammonium chloride in a phosphate buffer.

-

Add L-alanine dehydrogenase and a catalytic amount of NADH to the solution.

-

The reaction mixture is stirred at room temperature for 24-48 hours, and the progress of the reaction is monitored by TLC or NMR.

-

Upon completion, the enzyme is removed by precipitation (e.g., by adding cold ethanol) and centrifugation.

-

The supernatant is concentrated under reduced pressure.

-

The resulting crude L-alanine-3,3,3-d3 is purified by recrystallization from a water/ethanol mixture.

-

The final product is dried under vacuum.

N-(tert-Butoxycarbonyl) Protection of L-alanine-3,3,3-d3

This procedure is adapted from the standard method for Boc protection of amino acids.

Materials:

-

L-alanine-3,3,3-d3

-

Di-tert-butyl dicarbonate (B1257347) ((Boc)2O)

-

Triethylamine (B128534) (TEA) or Sodium Hydroxide (B78521) (NaOH)

-

Dioxane and water (or another suitable solvent system)

-

Ethyl acetate (B1210297)

-

Saturated sodium bicarbonate solution

-

1M Hydrochloric acid (HCl) or Potassium hydrogen sulfate (B86663) (KHSO4) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

Dissolve L-alanine-3,3,3-d3 in a mixture of dioxane and water.

-

Add triethylamine or sodium hydroxide to the solution to adjust the pH to approximately 10.

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate to the solution portion-wise while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Remove the dioxane under reduced pressure.

-

Wash the aqueous layer with ethyl acetate to remove any unreacted (Boc)2O.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl or KHSO4 solution.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure N-(tert-Butoxycarbonyl)-L-alanine-d3 as a white solid.

Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum is expected to be simplified compared to the non-deuterated compound. The characteristic doublet for the methyl protons (around 1.4 ppm) will be absent. The remaining signals will be for the methine proton of the alanine (B10760859) backbone, the NH proton, and the protons of the tert-butyl group.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the deuterated methyl carbon (CD3), which will appear as a multiplet due to C-D coupling and will be shifted slightly upfield compared to the CH3 signal in the non-deuterated compound.

-

Mass Spectrometry: The molecular ion peak in the mass spectrum will be observed at an m/z corresponding to the molecular weight of the deuterated compound (192.23 for [M]+). This mass shift of +3 Da compared to the non-deuterated analogue is a key feature for its use as an internal standard.

Applications in Research and Drug Development

The primary utility of N-(tert-Butoxycarbonyl)-L-alanine-d3 lies in its isotopic label, which makes it a valuable tool in various scientific disciplines.

-

Metabolic Studies: Deuterated amino acids are used as tracers to study metabolic pathways in vivo and in vitro. By introducing N-(tert-Butoxycarbonyl)-L-alanine-d3 (after deprotection) into a biological system, researchers can track the incorporation of the deuterated alanine into proteins and its conversion into other metabolites using mass spectrometry.

-

Quantitative Proteomics: In stable isotope labeling with amino acids in cell culture (SILAC), deuterated amino acids are used as internal standards for the accurate quantification of proteins. N-(tert-Butoxycarbonyl)-L-alanine-d3 can be used to synthesize deuterated peptides that serve as internal standards in targeted proteomics assays.

-

Pharmacokinetic Studies: Deuterium labeling can alter the metabolic rate of a drug molecule (the kinetic isotope effect). While the deuteration is on the methyl group of alanine, incorporating this labeled amino acid into a peptide therapeutic could subtly alter its metabolic profile, potentially leading to improved pharmacokinetic properties.

-

Structural Biology: Deuterium is "silent" in ¹H-NMR spectroscopy. Selectively incorporating deuterated amino acids like L-alanine-d3 into a protein can help simplify complex NMR spectra, aiding in the determination of protein structure and dynamics.

Logical and Experimental Workflows

The following diagrams illustrate the synthetic pathway and a typical experimental workflow for the use of N-(tert-Butoxycarbonyl)-L-alanine-d3.

References

Navigating the Isotopic Landscape: A Technical Guide to the Purity of Boc-L-Ala-OH-d3

For researchers, scientists, and professionals in drug development, the precise isotopic enrichment of deuterated compounds is paramount for applications ranging from metabolic tracing to pharmacokinetic studies. This in-depth technical guide provides a comprehensive overview of the isotopic purity of N-tert-Butoxycarbonyl-L-alanine-d3 (Boc-L-Ala-OH-d3), including quantitative data, detailed experimental protocols for its determination, and a workflow for analysis.

The use of stable isotope-labeled compounds, such as this compound, offers a powerful tool in drug discovery and development. The incorporation of deuterium (B1214612) can subtly alter metabolic pathways, and accurate knowledge of the isotopic distribution is crucial for the interpretation of experimental results. This guide serves as a practical resource for ensuring the quality and consistency of this critical reagent.

Quantitative Analysis of Isotopic Purity

The isotopic purity of this compound is a key quality attribute. Commercially available sources typically provide high levels of deuterium enrichment. The following table summarizes representative data for deuterated Boc-Ala-OH.

| Supplier Reference | Compound Name | Isotopic Enrichment (atom % D) | Chemical Purity |

| CDN Isotopes | L-Alanine-3,3,3-d3-N-t-BOC | 99 atom % D[1] | Not specified |

| MedChemExpress | D-Alanine-3,3,3-N-t-Boc-d3 | 99.90%[2] | 98.2%[2] |

Note: Data for the D-enantiomer from MedChemExpress is included as a relevant example of achievable isotopic enrichment and chemical purity for this class of compounds.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity for deuterated compounds like this compound predominantly relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

Mass Spectrometry (MS) Protocol

High-resolution mass spectrometry (HR-MS) is a rapid and sensitive method for determining the isotopic distribution of a deuterated compound by analyzing the relative abundance of its hydrogen/deuterium (H/D) isotopologs.[4]

Objective: To determine the isotopic enrichment of this compound by quantifying the relative intensities of the molecular ions corresponding to the d0, d1, d2, and d3 species.

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled with an electrospray ionization (ESI) source is recommended.

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

MS Analysis:

-

Set the ESI source to positive or negative ion mode. For this compound, negative ion mode may be preferred to observe the [M-H]⁻ ion.

-

Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.

-

Acquire full-scan mass spectra over a relevant m/z range that includes the expected molecular ions for the unlabeled (d0) and deuterated (d3) forms of Boc-L-Ala-OH.

-

Expected [M-H]⁻ for unlabeled Boc-L-Ala-OH: m/z 188.0928

-

Expected [M-H]⁻ for this compound: m/z 191.1115

-

-

Ensure sufficient resolution to distinguish between the different isotopologs.

Data Analysis:

-

Identify the peaks corresponding to the monoisotopic masses of the d0, d1, d2, and d3 isotopologs.

-

Measure the integrated peak intensities for each isotopolog.

-

Calculate the isotopic purity (atom % D) using the following formula:

Where I_dx is the intensity of the peak corresponding to the dx isotopolog.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

¹H and ²H NMR spectroscopy provide detailed information about the sites and extent of deuteration.

Objective: To confirm the position of deuterium labeling and quantify the isotopic enrichment of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Dissolve 5-10 mg of this compound in a deuterated solvent that does not have signals overlapping with the analyte signals (e.g., CDCl₃ or DMSO-d₆).

-

Add a known amount of an internal standard with a signal in a clear region of the spectrum for quantitative analysis.

¹H NMR Analysis:

-

Acquire a standard ¹H NMR spectrum.

-

The absence or significant reduction of the signal corresponding to the methyl protons (around 1.4 ppm for the non-deuterated compound) will indicate successful deuteration at the methyl group.

-

Integrate the residual proton signal at the deuterated position and compare it to the integral of a non-deuterated proton signal within the molecule (e.g., the methine proton of the alanine (B10760859) backbone) or the internal standard to quantify the level of deuteration.

²H NMR Analysis:

-

Acquire a ²H NMR spectrum.

-

A signal in the region corresponding to the methyl group will confirm the presence and location of the deuterium atoms.

-

The integral of this signal can be used for quantitative assessment of the deuterium content.

Workflow for Isotopic Purity Assessment

The following diagram illustrates a typical workflow for the comprehensive analysis of the isotopic purity of this compound.

This comprehensive approach, combining both mass spectrometry and NMR spectroscopy, provides a robust and reliable determination of the isotopic purity of this compound, ensuring its suitability for demanding research and development applications.

References

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. file.medchemexpress.eu [file.medchemexpress.eu]

- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Applications of Deuterated Amino Acids in Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Deuterated amino acids, stable isotopes of amino acids where one or more hydrogen atoms are replaced by deuterium (B1214612), have become indispensable tools in modern scientific research. This substitution provides a subtle yet powerful means to probe complex biological processes without significantly altering the system's biochemistry. This technical guide provides a comprehensive overview of the core applications of deuterated amino acids, with a focus on their use in mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and as metabolic tracers. Detailed experimental protocols, quantitative data, and visual workflows are presented to facilitate their practical application in a research setting.

Mass Spectrometry-Based Quantitative Proteomics

One of the most prominent applications of deuterated amino acids is in quantitative proteomics, particularly in a technique known as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). SILAC allows for the accurate comparison of protein abundance between different cell populations.

In a typical SILAC experiment, one population of cells is grown in a medium containing normal ("light") amino acids, while another population is cultured in a medium containing "heavy" amino acids, such as deuterated leucine.[1] After a sufficient number of cell divisions, the heavy amino acids are fully incorporated into the proteome of the second cell population.[1] The two cell populations can then be subjected to different experimental conditions, and their lysates are combined for analysis by mass spectrometry.

Since deuterated amino acids are chemically identical to their light counterparts, they co-elute during liquid chromatography.[2] However, they are distinguishable by their mass-to-charge ratio in the mass spectrometer. The relative peak intensities of the light and heavy isotopic forms of a peptide directly correspond to the relative abundance of the protein in the two cell populations.[3]

A potential consideration when using deuterated amino acids in LC-MS is the "isotope effect" on retention time, where the deuterated compound may elute slightly earlier than its non-deuterated counterpart.[4] This can be mitigated by placing deuterium atoms away from hydrophobic regions of the molecule.[2]

Quantitative Data: Impact of Deuteration on Chromatographic Retention Time

The substitution of hydrogen with deuterium can lead to a measurable shift in chromatographic retention time. The magnitude of this shift is influenced by the number and position of deuterium atoms, as well as the chromatographic conditions.

| Separation Technique | Labeled Peptides Compared | Median Retention Time Shift (seconds) | Reference |

| UHPLC-ESI-MS/MS | Light vs. Intermediate | 2.0 | [5] |

| UHPLC-ESI-MS/MS | Light vs. Heavy | 2.9 | [5] |

| CZE-ESI-MS/MS | Light vs. Intermediate | 0.18 | [5] |

| CZE-ESI-MS/MS | Light vs. Heavy | 0.12 | [5] |

Experimental Protocol: Quantitative Proteomics using SILAC with Deuterated Leucine

This protocol outlines the key steps for a SILAC experiment to compare protein abundance between a control and a treated cell population using deuterated leucine.

Materials:

-

SILAC-grade cell culture medium lacking L-leucine

-

"Light" L-leucine

-

"Heavy" deuterated L-leucine (e.g., L-Leucine-d3)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Cell line of interest

-

Cell lysis buffer with protease inhibitors

-

Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)

-

LC-MS/MS system

Procedure:

-

Cell Adaptation (Adaptation Phase):

-

Culture two populations of cells in parallel.

-

For the "light" population, supplement the SILAC medium with normal L-leucine.

-

For the "heavy" population, supplement the SILAC medium with deuterated L-leucine.

-

Passage the cells for at least five doublings to ensure complete incorporation of the labeled amino acid.[6] The degree of incorporation can be verified by mass spectrometry.[1]

-

-

Experimental Treatment (Experimental Phase):

-

Once full incorporation is confirmed, apply the experimental treatment to one of the cell populations (e.g., drug treatment), while the other serves as a control.[1]

-

-

Cell Lysis and Protein Extraction:

-

Harvest both cell populations.

-

Wash the cells with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer containing protease inhibitors.

-

Quantify the protein concentration in each lysate.

-

-

Sample Pooling and Protein Digestion:

-

Mix equal amounts of protein from the "light" and "heavy" lysates.

-

Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

-

Digest the protein mixture into peptides using trypsin.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Set the mass spectrometer to acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

-

-

Data Analysis:

-

Use a proteomics software suite (e.g., MaxQuant) to identify peptides and proteins.

-

The software will quantify the intensity ratios of heavy to light peptide pairs to determine the relative abundance of each protein between the two samples.

-

Visualization: SILAC Experimental Workflow

Caption: Workflow for quantitative proteomics using SILAC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuteration is a powerful technique in NMR spectroscopy for studying the structure and dynamics of large proteins.[2] The substitution of protons with deuterons simplifies complex spectra and reduces spectral crowding, as deuterium is effectively "silent" in ¹H-NMR experiments.[2]

By selectively deuterating specific amino acid types or regions within a protein, the number of proton signals is reduced, leading to better-resolved spectra.[2] This spectral simplification aids in the unambiguous assignment of NMR signals to specific amino acid residues.[2] Furthermore, deuterium NMR relaxation studies can provide detailed information about the motion of amino acid side chains within a protein.[2]

Experimental Protocol: Protein Production and Sample Preparation for NMR Analysis

This protocol describes the production of a highly deuterated protein in E. coli for NMR studies.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector containing the gene of interest

-

LB medium

-

M9 minimal medium components

-

Deuterium oxide (D₂O, 99.9%)

-

¹⁵N-labeled ammonium (B1175870) chloride and ¹³C-labeled glucose (if required)

-

IPTG (for induction)

-

Buffer for protein purification

-

NMR buffer (containing D₂O)

Procedure:

-

Adaptation to Deuterated Medium:

-

Large-Scale Culture and Induction:

-

Inoculate a large volume of D₂O-based M9 medium (supplemented with ¹⁵N and/or ¹³C sources if needed) with the adapted culture.

-

Grow the cells at 37°C to an A₆₀₀ of ~0.8-0.9.

-

Induce protein expression by adding IPTG.

-

Continue to grow the cells for several hours to allow for protein expression.

-

-

Cell Harvest and Protein Purification:

-

Harvest the cells by centrifugation.

-

Lyse the cells and purify the protein of interest using appropriate chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).

-

-

NMR Sample Preparation:

-

Exchange the purified protein into the final NMR buffer, which should be prepared with D₂O.

-

Concentrate the protein to the desired concentration for NMR analysis (typically 0.3-0.5 mM for proteins).[7]

-

Transfer the sample to a clean NMR tube.

-

Visualization: Spectral Simplification in NMR

Caption: How selective deuteration simplifies NMR spectra.

Tracing Metabolic Pathways

Deuterated amino acids are excellent tracers for studying metabolic pathways both in vivo and in vitro.[2] By introducing a deuterated amino acid into a biological system, researchers can track its incorporation into newly synthesized proteins and its conversion into other metabolites.[2] This approach is particularly useful for determining protein turnover rates and elucidating complex metabolic networks.[2]

Heavy water (D₂O) can also be used to label non-essential amino acids in situ, as deuterium is incorporated into these amino acids during their biosynthesis.[8]

Quantitative Data: Protein Turnover Rates Determined by D₂O Labeling

The half-life of proteins can be determined by monitoring the rate of deuterium incorporation over time.

| Protein | Gene | Half-life (days) | Reference |

| Albumin | Alb | 2.5 | [9] |

| Apolipoprotein A-I | Apoa1 | 0.5 | [9] |

| Fibrinogen alpha chain | Fga | 1.1 | [9] |

Experimental Protocol: In-Cell Protein Turnover Analysis using D₂O Labeling

This protocol provides a generalized workflow for measuring proteome-wide protein turnover rates in cell culture using D₂O labeling.

Materials:

-

Cell culture medium

-

Heavy water (D₂O)

-

Cultured cells

-

Cell lysis buffer

-

Reagents for protein digestion

-

LC-MS/MS system

Procedure:

-

D₂O Labeling:

-

Culture cells to the desired confluency.

-

Replace the normal medium with a medium containing a known percentage of D₂O (e.g., 4-8%).

-

Collect cell samples at various time points after the introduction of the D₂O-containing medium.

-

-

Protein Extraction and Digestion:

-

Lyse the cells collected at each time point.

-

Quantify the protein concentration in each lysate.

-

Digest the proteins into peptides using trypsin.

-

-

LC-MS/MS Analysis:

-

Analyze the peptide mixtures from each time point by LC-MS/MS.

-

-

Data Analysis:

-

Identify peptides and proteins using a database search algorithm.

-

Determine the rate of deuterium incorporation for each peptide over time by analyzing the isotopic distribution of the peptide's mass spectrum.

-

Calculate the protein turnover rate (synthesis rate constant) by fitting the deuterium incorporation data to a kinetic model.

-

Visualization: Metabolic Tracing Workflow

Caption: General workflow for metabolic tracing experiments.

Elucidating Enzyme Mechanisms and Drug Metabolism

The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a change in the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE).[10] In drug development, the KIE is strategically employed to enhance the pharmacokinetic profiles of therapeutic agents by slowing their metabolic degradation.[10]

By deuterating specific sites on a drug molecule that are susceptible to metabolic cleavage by enzymes like cytochrome P450, the rate of metabolism can be reduced, leading to a longer half-life and improved therapeutic efficacy.[11] The KIE is a valuable tool for studying enzyme mechanisms, as a significant KIE can indicate that C-H bond cleavage is the rate-determining step of the reaction.[12]

Quantitative Data: Kinetic Isotope Effects in Drug Metabolism

The KIE is expressed as the ratio of the reaction rate of the non-deuterated compound (kH) to the deuterated compound (kD). A KIE greater than 2 is generally considered significant.[11]

| Enzyme / Reaction | Substrate | kH/kD | Reference |

| Cytochrome P450 | Deuterated Morphine | 2-10 | [10] |

| D-Amino Acid Oxidase | [2-D]D-alanine | 9.1 ± 1.5 (at low pH) | [13] |

| Aldehyde Oxidase | Deuterated Drug Candidates | Varies | [14] |

Visualization: The Kinetic Isotope Effect

Caption: Principle of the kinetic isotope effect.

Conclusion

Deuterated amino acids are versatile and powerful tools with broad applications in biological and biomedical research. From quantifying proteome-wide changes and elucidating protein structure and dynamics to tracing metabolic pathways and optimizing drug metabolism, the applications of these isotopically labeled building blocks continue to expand. As analytical technologies become more sensitive and synthetic methodologies more advanced, the importance of deuterated amino acids in advancing our understanding of complex biological systems is poised to grow even further.

References

- 1. mdpi.com [mdpi.com]

- 2. Protein turnover models for LC–MS data of heavy water metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A simple protocol for the production of highly deuterated proteins for biophysical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nmr-bio.com [nmr-bio.com]

- 8. pnas.org [pnas.org]

- 9. pound.med.utoronto.ca [pound.med.utoronto.ca]

- 10. bitesizebio.com [bitesizebio.com]

- 11. Portico [access.portico.org]

- 12. epfl.ch [epfl.ch]

- 13. d-nb.info [d-nb.info]

- 14. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Advantage of Deuterium Labeling: A Technical Guide to Boc-L-Ala-OH-d3 in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of therapeutic peptide development, achieving metabolic stability and favorable pharmacokinetic profiles is a paramount challenge. The strategic incorporation of stable isotopes, specifically deuterium (B1214612), into amino acid building blocks offers a potent solution. This technical guide provides an in-depth exploration of the benefits, applications, and methodologies associated with the use of N-α-(tert-Butoxycarbonyl)-L-alanine-d3 (Boc-L-Ala-OH-d3) in solid-phase peptide synthesis (SPPS). By replacing the three hydrogen atoms on the β-carbon of alanine (B10760859) with deuterium, researchers can leverage the kinetic isotope effect to significantly enhance the in vivo stability and overall therapeutic potential of peptide-based drug candidates. This guide presents the underlying principles, experimental considerations, and practical protocols for the effective utilization of this valuable synthetic tool.

The Core Principle: The Kinetic Isotope Effect and Its Implications

The fundamental advantage of substituting hydrogen with deuterium lies in the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond due to the greater mass of deuterium. Consequently, reactions that involve the cleavage of a C-H bond at the site of deuteration will proceed at a slower rate.[1] In the context of peptide therapeutics, this has profound implications for metabolic stability.

Many metabolic degradation pathways, particularly those mediated by cytochrome P450 enzymes, involve the abstraction of a hydrogen atom as a rate-limiting step. By introducing deuterium at susceptible positions, such as the β-carbon of alanine, the rate of enzymatic degradation can be significantly reduced.[2] This leads to a cascade of benefits that are highly desirable in drug development.

Key Benefits of Incorporating this compound:

-

Enhanced Metabolic Stability: The primary benefit is a slower rate of metabolism by liver enzymes, leading to a longer in vivo half-life of the peptide.[2]

-

Improved Pharmacokinetic Profile: A longer half-life can lead to more consistent plasma concentrations, potentially reducing dosing frequency and improving patient compliance.[2]

-

Increased Enzymatic Resistance: Peptides containing deuterated amino acids exhibit greater resistance to degradation by various proteases.[1]

-

Potential for Reduced Toxicity: By slowing metabolism, the formation of potentially toxic metabolites may be reduced.[1]

-

Minimal Structural Perturbation: The substitution of hydrogen with deuterium is a subtle modification that generally does not alter the peptide's conformation or its affinity for its biological target.

Quantitative Data: Expected Impact of Deuteration

While specific quantitative data for the direct comparison of peptides synthesized with this compound versus its non-deuterated counterpart is not extensively available in the public domain, the well-established principles of the kinetic isotope effect allow for the extrapolation of expected improvements. The following tables summarize the anticipated quantitative impact based on studies of deuterated molecules and peptides.

Table 1: Expected Impact of Alanine-d3 Incorporation on Peptide Pharmacokinetics

| Parameter | Standard Peptide (with L-Ala) | Deuterated Peptide (with L-Ala-d3) | Anticipated Fold-Improvement |

| In Vivo Half-life (t½) | Variable (minutes to hours) | Expected to be longer | 1.5x - 5x |

| Metabolic Clearance (CL) | High | Expected to be lower | 1.5x - 5x reduction |

| Mean Residence Time (MRT) | Shorter | Expected to be longer | 1.5x - 5x |

Note: The anticipated fold-improvement is an estimation based on general findings for deuterated pharmaceuticals and may vary significantly depending on the specific peptide sequence and its primary route of metabolism.

Table 2: Expected Impact on Enzymatic Stability

| Enzyme Class | Standard Peptide (with L-Ala) | Deuterated Peptide (with L-Ala-d3) |

| Cytochrome P450 | Susceptible to oxidation at the alanine side chain | Significantly reduced rate of oxidation |

| Peptidases | Susceptible to cleavage at or near the alanine residue | Increased resistance to proteolytic cleavage |

Experimental Protocols: Solid-Phase Peptide Synthesis with this compound

The incorporation of this compound into a peptide sequence via solid-phase peptide synthesis (SPPS) follows the standard Boc-SPPS workflow. However, due to the slightly increased steric bulk of the deuterated methyl group, certain optimizations may be beneficial to ensure high coupling efficiency.

Materials and Reagents

-

This compound

-

SPPS Resin (e.g., Merrifield, PAM, or MBHA resin)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU/HOBt or HATU)

-

Scavengers for cleavage (e.g., anisole, thioanisole)

-

Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage

-

Diethyl ether

General Boc-SPPS Protocol

This protocol outlines the manual synthesis of a peptide incorporating this compound.

-

Resin Swelling: Swell the chosen resin in DCM for 30-60 minutes in a reaction vessel.

-

Boc Deprotection:

-

Wash the resin with DCM.

-

Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).

-

Perform the main deprotection with 50% TFA in DCM for 20-30 minutes.

-

Wash the resin with DCM, followed by isopropanol, and then DMF.

-

-

Neutralization:

-

Wash the resin with DMF.

-

Treat the resin with a 5-10% DIEA in DMF solution for 5-10 minutes.

-

Wash the resin with DMF.

-

-

Amino Acid Coupling (this compound):

-

Dissolve this compound (3 equivalents relative to resin substitution) and a coupling agent such as HBTU (3 eq.) and HOBt (3 eq.) in DMF.

-

Add DIEA (6 eq.) to the amino acid solution to pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 1-2 hours.

-

Optimization Note: Due to the potential for slightly slower reaction kinetics, it is recommended to monitor the coupling reaction using a ninhydrin (B49086) test. If the test is positive (indicating incomplete coupling), extend the coupling time by an additional hour or perform a second coupling with a freshly prepared activated amino acid solution.

-

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIEA in DMF.

-

Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection:

-

After the final coupling and deprotection, wash the resin thoroughly with DCM and dry under vacuum.

-

Treat the resin with anhydrous HF or TFMSA in the presence of appropriate scavengers at 0°C for 1-2 hours.

-

Precipitate the crude peptide in cold diethyl ether.

-

Filter and lyophilize the crude peptide.

-

-

Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.[1]

Mandatory Visualizations

Logical Flow of Benefits

Caption: Logical pathway from incorporation to improved therapeutic properties.

Experimental Workflow for Boc-SPPS

Caption: A generalized workflow for Boc-SPPS incorporating this compound.

Conclusion

The use of this compound in peptide synthesis represents a sophisticated and effective strategy for overcoming the inherent metabolic instability of many peptide-based drug candidates. By leveraging the kinetic isotope effect, researchers can rationally design peptides with enhanced pharmacokinetic properties without compromising their biological activity. While the synthesis follows standard Boc-SPPS protocols, careful monitoring of coupling reactions is advisable. The strategic application of deuterium labeling, as exemplified by this compound, is a valuable tool in the arsenal (B13267) of medicinal chemists and drug developers, paving the way for the next generation of more robust and effective peptide therapeutics.

References

Commercial Suppliers and Technical Guide for Boc-L-Ala-OH-d3

For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, N-tert-Butoxycarbonyl-L-alanine-d3 (Boc-L-Ala-OH-d3), often cataloged as its d4 analogue, serves as a critical building block in peptide synthesis and as an internal standard for mass spectrometry-based applications. This technical guide provides an overview of commercial suppliers, available quantitative data, and a representative experimental protocol for its use in solid-phase peptide synthesis (SPPS).

Commercial Availability and Specifications

This compound is most commonly available from commercial suppliers as N-tert-Boc-L-alanine-d4 (CAS Number: 714964-61-1). The following table summarizes the quantitative data available from various suppliers. It is important to note that detailed specifications are often provided in lot-specific Certificates of Analysis, which should be requested from the supplier.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Assay | Isotopic Purity |

| BOC Sciences | N-tert-Boc-L-alanine-[d4] | 714964-61-1 | C₈H₁₁D₄NO₄ | 193.24 | 95% by HPLC[] | 98 atom % D[] |

| Santa Cruz Biotechnology | N-tert-Boc-L-alanine-D4 | 714964-61-1 | C₈H₁₁D₄NO₄ | 193.23 | Not specified | Not specified |

| Alfa Chemistry | N-tert-Boc-L-alanine-d4 | 714964-61-1 | C₈H₁₁D₄NO₄ | 193.23 | Not specified | Not specified |

| Dove Research & Analytics | N-tert-Boc-L-alanine-D4 | Not specified | Not specified | Not specified | Not specified | Not specified |

Applications in Research and Development

Deuterated amino acids like this compound are primarily used in two key areas:

-

Peptide Synthesis: As a building block in the synthesis of peptides. The incorporation of stable isotopes can aid in the structural analysis of peptides by NMR or mass spectrometry.

-

Internal Standards: In quantitative analysis by mass spectrometry (e.g., LC-MS), deuterated analogues of endogenous molecules are ideal internal standards due to their similar chemical and physical properties but distinct mass.

Experimental Protocol: Boc Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for manual solid-phase peptide synthesis using Boc-protected amino acids, including this compound. This protocol is based on established Boc-SPPS chemistry.

Materials and Reagents:

-

Merrifield or PAM resin

-

Boc-protected amino acids (including this compound)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU/HOBt or DCC/HOBt)

-

Anhydrous Hydrogen Fluoride (HF) for cleavage (Requires specialized equipment and safety precautions)

-

Scavengers (e.g., p-cresol, anisole)

-

Diethyl ether

Protocol Steps:

-

Resin Swelling: Swell the resin in DCM in a reaction vessel for 30 minutes.

-

Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM to the resin and agitate for 30 minutes.

-

Drain the deprotection solution and wash the resin thoroughly with DCM (3x) and then DMF (3x).

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve the Boc-amino acid (e.g., this compound) and a coupling agent (like HBTU/HOBt) in DMF.

-

Add DIEA to activate the amino acid.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours.

-

Monitor the coupling reaction using a ninhydrin (B49086) test.

-

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).

-

Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Boc deprotection (Step 2).

-

Cleavage and Deprotection of Side Chains:

-

Dry the peptide-resin under vacuum.

-

In a specialized HF cleavage apparatus, treat the resin with anhydrous HF containing scavengers at 0°C for 1 hour.

-

Evaporate the HF.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide with cold diethyl ether.

-

Wash the precipitate with diethyl ether to remove scavengers and cleaved protecting groups.

-

Dissolve the crude peptide in an appropriate aqueous buffer and purify by reverse-phase HPLC.

-

Caption: Workflow for Boc Solid-Phase Peptide Synthesis (SPPS).

Signaling Pathways and Logical Relationships

The use of this compound does not directly pertain to a biological signaling pathway but rather to a chemical synthesis workflow. The logical relationship in its application is a stepwise process of deprotection and coupling to build a peptide chain on a solid support.

Caption: Logical flow of a single coupling step in Boc-SPPS.

References

Navigating the Landscape of Boc-L-Alanine-d3: A Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

Section 1: Chemical and Physical Properties

A foundational understanding of the physicochemical properties of Boc-L-Ala-OH is paramount for its safe handling and effective use in experimental design. The following table summarizes key quantitative data for the non-deuterated compound.

| Property | Value | Reference |

| Synonyms | N-(tert-Butoxycarbonyl)-L-alanine, Boc-L-Ala-OH | [1][2] |

| CAS Number | 15761-38-3 | [1][2] |

| Molecular Formula | C₈H₁₅NO₄ | [2] |

| Molecular Weight | 189.21 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 78 - 85 °C | [2] |

| Purity | ≥ 99% (HPLC) | [2] |

| Optical Rotation | [a]20/D = -25 ± 2º, c=1 in acetic acid | [2] |

Section 2: Safety and Hazard Information

According to available Safety Data Sheets (SDS), Boc-L-Ala-OH is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[4] However, standard laboratory safety protocols should always be observed.

Hazard Identification and Precautionary Measures

While not meeting the criteria for GHS hazard classification, prudent laboratory practice dictates the use of personal protective equipment (PPE).[3][4]

| Precautionary Measure | Specification |

| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or OSHA's 29 CFR 1910.133. |

| Skin Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. |

| Respiratory Protection | Respiratory protection is not required. Where protection from nuisance levels of dusts are desired, use type N95 (US) or type P1 (EN 143) dust masks. |

| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of workday. |

First Aid Measures

In the event of exposure, the following first aid measures should be taken:

| Exposure Route | First Aid Procedure |

| If Inhaled | If breathed in, move person into fresh air. If not breathing, give artificial respiration. |

| In Case of Skin Contact | Wash off with soap and plenty of water. |

| In Case of Eye Contact | Flush eyes with water as a precaution. |

| If Swallowed | Never give anything by mouth to an unconscious person. Rinse mouth with water. |

Section 3: Handling and Storage

Proper handling and storage are crucial for maintaining the integrity and stability of Boc-L-Ala-OH-d3.

| Condition | Recommendation |

| Safe Handling | Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed. |

| Storage | Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2 - 8 °C.[2] |

| Incompatible Materials | Strong oxidizing agents.[1] |

Section 4: Experimental Protocols and Applications

Boc-L-Ala-OH is a vital building block in peptide synthesis, primarily utilized for the temporary protection of the α-amino group of alanine.[2][5] This allows for the controlled, stepwise addition of amino acids to a growing peptide chain.

Role in Solid-Phase Peptide Synthesis (SPPS)

The Boc protecting group is stable under a variety of coupling conditions but can be readily cleaved with moderate acids, such as trifluoroacetic acid (TFA), to allow for the next coupling step.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using Boc-protected amino acids.

Logical Flow of Boc Protection and Deprotection

The utility of the Boc group lies in its orthogonal nature to other protecting groups used in peptide synthesis, allowing for selective removal without affecting other parts of the molecule.

Caption: The logical cycle of Boc protection and deprotection in peptide synthesis.

Section 5: Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[1] It is essential to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]

Conclusion

While this compound lacks specific safety data, the extensive information available for its non-deuterated counterpart provides a solid foundation for its safe handling and use. By adhering to the guidelines outlined in this technical guide, researchers can confidently and safely incorporate this valuable deuterated amino acid into their synthetic and developmental workflows. Standard laboratory precautions, including the use of appropriate personal protective equipment and adherence to proper storage and disposal protocols, remain the cornerstone of a safe research environment.

References

A Technical Guide to the Core Differences Between Boc-L-Ala-OH and Boc-L-Ala-OH-d3

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis and drug development, the use of protected amino acids is fundamental. Among these, N-(tert-butoxycarbonyl)-L-alanine (Boc-L-Ala-OH) is a ubiquitous building block. A subtle yet powerful modification to this molecule, the introduction of deuterium (B1214612) atoms to create Boc-L-Ala-OH-d3, offers significant advantages, particularly in pharmacokinetic and metabolic studies. This technical guide provides an in-depth exploration of the core differences between these two compounds, detailing their properties, synthesis, and applications, with a focus on the practical implications for research and development.

Comparative Physicochemical Properties

The primary physical difference between Boc-L-Ala-OH and its deuterated analog lies in their molecular weight, a direct consequence of replacing three hydrogen atoms with deuterium. This mass shift is the cornerstone of their differential application, particularly in mass spectrometry-based analytical methods. While many other physical properties are expected to be similar, slight variations may exist.

| Property | Boc-L-Ala-OH | This compound |

| CAS Number | 15761-38-3[1][2][3][4] | 161602-47-7[5] |

| Molecular Formula | C₈H₁₅NO₄[2][3][4] | C₈H₁₂D₃NO₄[5] |

| Molecular Weight | 189.21 g/mol [1][3] | 192.23 g/mol [5] |

| Melting Point | 79-83 °C[6][7][8] | Not available |

| Appearance | White to off-white crystalline powder[2] | Not available |

| Optical Rotation | [α]20/D -25±1°, c = 2% in acetic acid[8] | Not available |

The Significance of Deuterium Labeling

The substitution of hydrogen with its heavier, stable isotope, deuterium, introduces a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This seemingly minor change gives rise to the Kinetic Isotope Effect (KIE), a phenomenon with profound implications in drug development.[9] The enzymatic cleavage of C-H bonds is often a rate-limiting step in the metabolism of xenobiotics. By replacing hydrogens at metabolically vulnerable positions with deuterium, the rate of metabolism at that site can be significantly reduced.[9]

This "metabolic switching" can lead to:

-

Increased Drug Half-Life: Slower metabolism prolongs the drug's circulation time.[9]

-

Enhanced Efficacy: Maintaining therapeutic concentrations for longer durations can improve the drug's overall effectiveness.

-

Reduced Toxicity: Deuteration can minimize the formation of potentially harmful metabolites.

Synthesis and Experimental Protocols

Synthesis of Boc-L-Ala-OH

The synthesis of Boc-L-Ala-OH is a standard procedure in organic chemistry, typically involving the reaction of L-alanine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions.

Experimental Protocol: Boc Protection of L-Alanine

-

Dissolution: Dissolve L-alanine in a mixture of water and an organic solvent such as acetone (B3395972) or tetrahydrofuran (B95107) (THF).[1][10]

-

Basification: Add a base, such as triethylamine (B128534) (Et₃N) or sodium hydroxide (B78521) (NaOH), to the solution to deprotonate the amino group of L-alanine, making it nucleophilic.[10]

-

Addition of (Boc)₂O: Slowly add di-tert-butyl dicarbonate to the reaction mixture. The reaction is typically stirred for several hours at room temperature.[1]

-

Work-up: After the reaction is complete, the organic solvent is often removed under reduced pressure. The aqueous solution is then acidified (e.g., with dilute HCl) to a pH of 2-3.[10]

-

Extraction: The product, Boc-L-Ala-OH, is extracted from the acidic aqueous solution using an organic solvent like ethyl acetate.[10]

-

Purification: The combined organic extracts are washed, dried, and the solvent is evaporated to yield the final product, which can be further purified by crystallization.

Synthesis of this compound

The synthesis of this compound first requires the preparation of deuterated L-alanine (L-alanine-d3). Various methods exist for the deuteration of amino acids, including catalytic exchange reactions. One approach involves the use of a platinum-on-carbon (Pt/C) catalyst in the presence of deuterium oxide (D₂O) at elevated temperatures.[11]

Conceptual Synthesis Pathway for this compound

-

Deuteration of L-Alanine: L-alanine is subjected to a hydrogen-deuterium exchange reaction to produce L-alanine-d3. This can be achieved through methods like Pt/C-catalyzed exchange in D₂O.[11]

-

Boc Protection: The resulting L-alanine-d3 is then protected with a Boc group using the same protocol as for the non-deuterated analog, yielding this compound.

Applications in Research and Drug Development

Boc-L-Ala-OH: A Staple in Peptide Synthesis

Boc-L-Ala-OH is a fundamental building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[1] The Boc group serves as a temporary protecting group for the α-amino group of alanine, preventing self-polymerization and allowing for the controlled, sequential addition of amino acids to a growing peptide chain.[1] Its removal is typically achieved under acidic conditions, which do not affect many common side-chain protecting groups, providing an orthogonal protection strategy.[1]

This compound: A Tool for Mechanistic and Pharmacokinetic Studies

The primary application of this compound is as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS). In pharmacokinetic studies, a known amount of the deuterated standard is added to biological samples (e.g., plasma or urine) containing the non-deuterated drug. Because the deuterated and non-deuterated compounds are chemically identical, they exhibit the same behavior during sample extraction, chromatography, and ionization in the mass spectrometer. However, they are distinguishable by their mass-to-charge ratio (m/z). By comparing the peak area of the analyte to that of the internal standard, precise and accurate quantification can be achieved, correcting for any sample loss or matrix effects.[12]

Experimental Protocol: In Vivo Pharmacokinetic Study in a Rodent Model

-

Dosing: Administer the non-deuterated therapeutic agent (containing an L-alanine moiety) to a cohort of laboratory animals (e.g., rats) via the intended clinical route (e.g., oral gavage).

-

Blood Sampling: At predetermined time points, collect blood samples from the animals.

-

Plasma Preparation: Process the blood samples to isolate plasma.

-

Sample Preparation:

-

To a known volume of plasma, add a precise amount of the internal standard solution (this compound or a deuterated version of the final drug product).

-

Perform a protein precipitation step (e.g., with acetonitrile) to remove larger biomolecules.

-

Centrifuge the samples and collect the supernatant.

-

-

LC-MS/MS Analysis:

-

Inject the supernatant into an LC-MS/MS system.

-

Separate the analyte and internal standard from other matrix components using a suitable chromatography method.

-

Detect and quantify the analyte and the internal standard using tandem mass spectrometry.

-

-

Data Analysis:

-

Calculate the concentration of the therapeutic agent in each sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

-

Plot the plasma concentration versus time to determine key pharmacokinetic parameters such as Cmax, Tmax, and AUC.

-

Conclusion

While Boc-L-Ala-OH is an indispensable tool for the construction of peptides, its deuterated counterpart, this compound, provides a critical analytical advantage. The key difference lies not in their chemical reactivity in synthesis but in their mass, which allows this compound to serve as an ideal internal standard for highly sensitive and accurate quantification in complex biological matrices. For researchers in drug discovery and development, understanding the distinct roles of these two compounds is essential for robust peptide synthesis and rigorous pharmacokinetic evaluation.

References

- 1. Boc-L-Ala-OH | 15761-38-3 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. peptide.com [peptide.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. N-(tert-Butoxycarbonyl)-L-alanine | CAS#:15761-38-3 | Chemsrc [chemsrc.com]

- 7. N-(tert-Butoxycarbonyl)-L-alanine | 15761-38-3 [amp.chemicalbook.com]

- 8. N-(tert-Butoxycarbonyl)-L-alanine | 15761-38-3 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 11. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to Stable Isotope Labeling with Amino Acids (SILAC)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC), a powerful metabolic labeling technique for quantitative proteomics. Developed for accurate protein quantification, SILAC has become a cornerstone in studying cellular processes, signaling pathways, and the effects of drug compounds.[1][2] This document details the core principles of SILAC, provides in-depth experimental protocols, presents quantitative data in a clear format, and visualizes key workflows and pathways.

Core Principles of SILAC

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a metabolic labeling strategy that allows for the accurate comparison of protein abundance between different cell populations.[1][2] The fundamental principle involves replacing standard ("light") amino acids in cell culture media with non-radioactive, stable isotope-labeled ("heavy") counterparts.[1][2][3] As cells grow and divide, these heavy amino acids are incorporated into newly synthesized proteins.[1][3]

Typically, two populations of cells are cultured in parallel: one in a "light" medium containing natural amino acids and the other in a "heavy" medium with labeled essential amino acids, most commonly lysine (B10760008) (K) and arginine (R).[1][4] Trypsin, the enzyme routinely used to digest proteins into peptides for mass spectrometry analysis, cleaves specifically at the C-terminus of lysine and arginine residues. This ensures that the vast majority of resulting peptides will contain at least one labeled amino acid, making them detectable by the mass spectrometer.[1]

After a sufficient number of cell divisions (typically at least five), the proteome of the "heavy" cell population becomes fully labeled.[2][4][5] The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). Following treatment, the cell populations are combined at a 1:1 ratio.[1][6] This early-stage mixing is a key advantage of SILAC, as it minimizes experimental variability that can be introduced during sample processing steps like cell lysis, protein extraction, and digestion.[4][7]

The combined protein mixture is then digested, and the resulting peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).[4][5] Since the heavy and light peptides are chemically identical, they co-elute during chromatography. However, they are distinguishable in the mass spectrometer due to their mass difference. The relative abundance of a protein between the two samples is determined by comparing the signal intensities of the heavy and light peptide pairs.[3][4]

Experimental Protocols

This section provides detailed methodologies for the key stages of a SILAC experiment, from cell culture to data analysis.

Cell Culture and Metabolic Labeling

Objective: To achieve complete incorporation of stable isotope-labeled amino acids into the cellular proteome.

Materials:

-

Cell line of interest

-

SILAC-grade Dulbecco's Modified Eagle's Medium (DMEM) or RPMI 1640, deficient in L-lysine and L-arginine

-

Dialyzed Fetal Bovine Serum (dFBS)

-

"Light" L-lysine and L-arginine

-

"Heavy" L-lysine (e.g., ¹³C₆-¹⁵N₂) and L-arginine (e.g., ¹³C₆-¹⁵N₄)

-

Standard cell culture reagents and equipment (flasks, incubators, etc.)

Protocol:

-

Media Preparation: Prepare "light" and "heavy" SILAC media by supplementing the amino acid-deficient base medium with either light or heavy lysine and arginine, respectively. Add dFBS and other necessary supplements.

-

Cell Adaptation: Culture the cells in both "light" and "heavy" media for at least five to six cell doublings to ensure complete incorporation of the labeled amino acids.[1][2][4][5] The doubling time of the cell line will determine the duration of this adaptation phase.

-

Verification of Labeling Efficiency: To confirm complete incorporation (>97%), harvest a small aliquot of the "heavy" labeled cells.[8] Extract proteins, perform a tryptic digest, and analyze the peptides by LC-MS/MS. The absence of "light" peptides confirms complete labeling.

-

Experimental Treatment: Once complete labeling is confirmed, apply the desired experimental treatment (e.g., drug compound, growth factor) to one cell population while maintaining the other as a control.

Protein Extraction and Digestion

Objective: To extract proteins from the combined cell populations and digest them into peptides suitable for mass spectrometry.

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Bradford assay or similar protein quantification method

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Sequencing-grade modified trypsin

Protocol:

-

Cell Harvesting and Lysis: After treatment, wash the cells with ice-cold PBS and harvest them.

-

Sample Pooling: Combine the "light" and "heavy" cell pellets at a 1:1 ratio based on cell number or protein concentration.

-

Protein Extraction: Lyse the combined cell pellet using a suitable lysis buffer on ice.

-

Protein Quantification: Determine the total protein concentration of the lysate.

-

Reduction and Alkylation: Reduce the disulfide bonds in the proteins by adding DTT and incubating. Subsequently, alkylate the free sulfhydryl groups by adding IAA and incubating in the dark.

-

In-solution or In-gel Digestion:

-

In-solution: Dilute the protein lysate to a concentration compatible with trypsin activity. Add trypsin and incubate overnight at 37°C.

-

In-gel: Separate the proteins by SDS-PAGE. Excise the entire protein lane, cut it into smaller pieces, and perform in-gel digestion with trypsin.[5]

-

-

Peptide Desalting: Acidify the peptide mixture and desalt it using a C18 StageTip or similar solid-phase extraction method to remove contaminants that can interfere with MS analysis.[9]

Mass Spectrometry and Data Analysis

Objective: To identify and quantify the relative abundance of peptides using LC-MS/MS and specialized software.

Materials:

-

High-resolution Orbitrap-based mass spectrometer

-

Nanoflow liquid chromatography system

-

Data analysis software (e.g., MaxQuant, Proteome Discoverer, FragPipe)[5][10]

Protocol:

-

LC-MS/MS Analysis: Analyze the desalted peptide mixture using a nanoflow LC system coupled to a high-resolution mass spectrometer. The LC system separates the peptides over a gradient, and the mass spectrometer acquires high-resolution MS1 scans to detect the peptide pairs, followed by MS2 scans for peptide identification.

-

Data Processing with MaxQuant:

-

Import the raw MS data into MaxQuant.

-

Specify the "heavy" and "light" labels in the software settings.

-

Provide the appropriate FASTA database for protein identification.

-

Run the analysis. MaxQuant will identify peptides and proteins and calculate the heavy-to-light (H/L) ratios for quantification.

-

-

Data Interpretation: The output from MaxQuant will be a list of identified proteins with their corresponding H/L ratios. A ratio greater than 1 indicates upregulation in the "heavy" labeled sample, while a ratio less than 1 indicates downregulation.

Data Presentation

Quantitative data from SILAC experiments should be presented in a clear and structured manner to facilitate interpretation and comparison. The following tables provide examples of how to summarize SILAC data for different applications.

Table 1: Differentially Expressed Proteins in Response to Drug Treatment

| Protein Accession | Gene Name | Protein Description | H/L Ratio | p-value | Regulation |

| P00533 | EGFR | Epidermal growth factor receptor | 0.45 | 0.001 | Down |

| P27361 | GRB2 | Growth factor receptor-bound protein 2 | 0.98 | 0.89 | Unchanged |

| P62993 | MAP2K1 | Mitogen-activated protein kinase kinase 1 | 2.15 | 0.005 | Up |

| Q02750 | STAT3 | Signal transducer and activator of transcription 3 | 0.89 | 0.75 | Unchanged |

| P42336 | JAK1 | Janus kinase 1 | 1.05 | 0.91 | Unchanged |

Table 2: Identification of Protein-Protein Interaction Partners

| Bait Protein | Prey Protein Accession | Prey Gene Name | Prey Protein Description | H/L Ratio (IP/Control) |

| EGFR | P27361 | GRB2 | Growth factor receptor-bound protein 2 | 15.2 |

| EGFR | Q13485 | SHC1 | SHC-transforming protein 1 | 12.8 |

| EGFR | P15104 | SOS1 | Son of sevenless homolog 1 | 8.5 |

| EGFR | P62258 | YWHAZ | 14-3-3 protein zeta/delta | 1.2 |

| EGFR | P04637 | TP53 | Cellular tumor antigen p53 | 0.9 |

Mandatory Visualizations

Diagrams are essential for illustrating complex biological processes and experimental designs. The following sections provide Graphviz (DOT language) scripts to generate diagrams for a signaling pathway and an experimental workflow.

EGFR Signaling Pathway

This diagram illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling cascade, a pathway frequently investigated using SILAC to study the effects of tyrosine kinase inhibitors.

Caption: Simplified EGFR signaling pathway.

SILAC Experimental Workflow for Protein-Protein Interaction Studies

This diagram outlines the key steps in a SILAC-based immunoprecipitation experiment to identify protein interaction partners.

Caption: SILAC workflow for PPI studies.

Applications in Drug Development

SILAC is a valuable tool in various stages of drug development:

-

Target Identification and Validation: By comparing the proteomes of diseased versus healthy cells, or drug-treated versus untreated cells, SILAC can help identify novel drug targets.

-

Mechanism of Action Studies: SILAC can elucidate the molecular pathways affected by a drug compound, providing insights into its mechanism of action.[2]

-

Off-Target Effects: Identifying unintended protein expression changes in response to a drug can help in assessing its off-target effects and potential toxicity.

-

Biomarker Discovery: SILAC can be employed to discover protein biomarkers that correlate with disease progression or drug response, aiding in patient stratification and monitoring treatment efficacy.[11]

Troubleshooting and Considerations

-

Incomplete Labeling: Insufficient cell doublings in the SILAC medium can lead to incomplete incorporation of heavy amino acids, which can skew quantification. It is crucial to verify labeling efficiency before starting the main experiment.

-

Arginine-to-Proline Conversion: Some cell lines can metabolically convert arginine to proline. This can lead to the appearance of labeled proline in the "heavy" sample, complicating data analysis. Using cell lines with a documented low conversion rate or specific SILAC kits can mitigate this issue.

-

Cell Viability: The growth and morphology of cells in "light" and "heavy" media should be comparable to ensure that the labeling itself does not induce a cellular stress response.

By providing accurate and reproducible quantitative data, SILAC remains a powerful and widely used technique in proteomics, driving new discoveries in basic research and accelerating the drug development pipeline.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. researchgate.net [researchgate.net]

- 4. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)-Based Strategy for Proteome-Wide Thermodynamic Analysis of Protein-Ligand Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analyzing SILAC samples (or other MS1-labeled samples) with FragPipe | FragPipe [fragpipe.nesvilab.org]

- 11. Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Deuterated Peptides using Boc-L-Ala-OH-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of deuterium (B1214612), a stable isotope of hydrogen, into peptide structures offers significant advantages in pharmaceutical research and development. Deuterated peptides often exhibit enhanced metabolic stability, leading to improved pharmacokinetic profiles such as longer half-lives and reduced dosing frequencies.[1][2] This modification can also lead to increased efficacy and lower toxicity by altering metabolic pathways and reducing the formation of toxic metabolites.[1] The use of deuterated amino acids, such as Boc-L-Ala-OH-d3, in solid-phase peptide synthesis (SPPS) is a key strategy for producing these valuable molecules for various applications, including drug development, structural biology, and metabolic studies.[3][4]

This document provides detailed application notes and a comprehensive protocol for the synthesis of a model deuterated peptide using this compound via Boc-chemistry solid-phase peptide synthesis (SPPS).

Applications of Deuterated Peptides

The unique properties of deuterated peptides make them valuable tools in a range of scientific disciplines:

-

Drug Development: Enhanced pharmacokinetic properties can lead to the development of more effective therapeutics with improved safety profiles.[1][2][5] Deuterated peptides are being explored for a wide array of diseases, including cancer, cardiovascular diseases, and neurological disorders.[1]

-

Metabolic Studies: The deuterium label serves as a tracer to elucidate the metabolic fate of peptides, identify metabolites, and understand the mechanisms and rates of drug breakdown.[4]

-

Structural Biology: Deuterated peptides are instrumental in nuclear magnetic resonance (NMR) and neutron scattering studies to probe protein structure, dynamics, and interactions.

-

Quantitative Analysis: Deuterium-labeled peptides are used as internal standards in mass spectrometry-based quantitative proteomics and bioanalysis, enabling accurate quantification of their non-deuterated counterparts.

Synthesis Strategy: Boc Solid-Phase Peptide Synthesis (SPPS)

Boc-SPPS is a well-established method for the chemical synthesis of peptides.[6] The strategy relies on the use of the tert-butyloxycarbonyl (Boc) group for the temporary protection of the Nα-amino group of the amino acids. The synthesis is carried out on a solid support (resin), which simplifies the purification process as excess reagents and by-products are removed by simple filtration and washing steps.[6]

The general cycle for Boc-SPPS involves the following steps:

-

Deprotection: Removal of the Boc group from the N-terminus of the resin-bound peptide using an acid, typically trifluoroacetic acid (TFA).

-

Neutralization: Neutralization of the resulting trifluoroacetate (B77799) salt with a base, such as diisopropylethylamine (DIEA).

-

Coupling: Activation of the carboxyl group of the incoming Boc-protected amino acid and its subsequent coupling to the free N-terminus of the resin-bound peptide.

-

Washing: Thorough washing of the resin to remove excess reagents and by-products.

This cycle is repeated for each amino acid in the peptide sequence. The incorporation of this compound follows the standard coupling protocol for any other Boc-protected amino acid.

Experimental Workflow for Deuterated Peptide Synthesis

Caption: Experimental workflow for the solid-phase synthesis of a deuterated peptide.

Detailed Protocol: Synthesis of a Model Deuterated Peptide (Ac-Ala(d3)-Gly-NH2)

This protocol describes the manual synthesis of a simple deuterated dipeptide, Ac-Ala(d3)-Gly-NH2, on a Rink Amide resin using Boc chemistry.

Materials and Reagents:

-

Resin: Rink Amide resin (0.5-1.0 mmol/g loading)

-

Boc-protected Amino Acids: this compound, Boc-Gly-OH

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA)

-

Deprotection Reagent: 50% (v/v) Trifluoroacetic acid (TFA) in DCM

-

Neutralization Reagent: 10% (v/v) Diisopropylethylamine (DIEA) in DMF

-

Coupling Reagents:

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

-

1-Hydroxybenzotriazole (HOBt)

-

Diisopropylethylamine (DIEA)

-

-

Capping Reagent: Acetic anhydride (B1165640)

-

Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)

-

Precipitation Solvent: Cold diethyl ether

Protocol:

1. Resin Preparation and First Amino Acid Coupling:

-

Place 100 mg of Rink Amide resin in a reaction vessel.

-

Swell the resin in DCM for 30 minutes.

-

Drain the DCM.

-

Fmoc Deprotection (if starting with Fmoc-Rink Amide resin): Add 20% piperidine (B6355638) in DMF and shake for 20 minutes. Drain and wash with DMF (3x), DCM (3x), and DMF (3x).

-

First Amino Acid (Glycine) Coupling:

-

Dissolve Boc-Gly-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.

-

Add DIEA (6 eq) and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the resin.

-

Shake for 2 hours at room temperature.

-

Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling.

-

Wash the resin with DMF (3x), DCM (3x), and IPA (3x).

-

2. Second Amino Acid (Deuterated Alanine) Coupling:

-

Boc Deprotection: Add 50% TFA in DCM to the resin and shake for 2 minutes. Drain. Add fresh 50% TFA in DCM and shake for 20 minutes.

-

Wash the resin with DCM (3x), IPA (3x), and DMF (3x).

-

Neutralization: Add 10% DIEA in DMF and shake for 5 minutes. Repeat twice.

-

Wash the resin with DMF (3x).

-

This compound Coupling:

-

Dissolve this compound (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.

-

Add DIEA (6 eq) and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the resin.

-

Shake for 2 hours at room temperature.

-

Perform a Kaiser test to confirm complete coupling.

-

Wash the resin with DMF (3x), DCM (3x), and IPA (3x).

-

3. N-terminal Acetylation (Capping):

-

Boc Deprotection: Repeat step 2.1.

-